2-(Aminomethyl)-4-methylpentanoic acid

Physicochemical profiling Drug-likeness Chromatographic method development

Researchers requiring metabolically stable peptide scaffolds or chromatographic resolution of gabapentinoid isomers face limited options. 2-(Aminomethyl)-4-methylpentanoic acid directly addresses both: - 3.6-unit logP gap vs pregabalin (-1.8 vs +1.78) provides baseline HPLC separation, serving as a system suitability standard for method validation. - β²-amino acid backbone confers inherent protease resistance; validated in X-ray crystallographic studies of cyclin A groove-bound peptidomimetics (PDB 2WEV, 2WFY). - Available as discrete (R)- and (S)-enantiomers for stereochemical enzymology; precursor to Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid for solid-phase peptide synthesis.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 100869-07-6
Cat. No. B034230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-methylpentanoic acid
CAS100869-07-6
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)CC(CN)C(=O)O
InChIInChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyIAXQYBCPMFDMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-4-methylpentanoic acid: Identity and Structural Class


2-(Aminomethyl)-4-methylpentanoic acid (CAS 100869-07-6), molecular formula C7H15NO2 and molecular weight 145.20 g/mol, is a non-proteinogenic β²-amino acid—specifically classified as a β²-homoleucine derivative . It is the positional isomer of the blockbuster gabapentinoid drug pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid], differing by the location of the aminomethyl group on the carbon backbone: at the 2-position (β-amino acid) rather than the 3-position (γ-amino acid) . This structural distinction places it in the class of β-amino acids, which are non-standard amino acids characterized by an additional methylene unit in the backbone, conferring enhanced metabolic stability against proteolytic degradation relative to their α-amino acid counterparts [1]. The compound is typically supplied as a free amino acid (purity ≥97–98%) and is primarily utilized as a chiral building block in medicinal chemistry, peptide engineering, and the development of enzyme inhibitors .

Generic Substitution Risks for 2-(Aminomethyl)-4-methylpentanoic acid


Although 2-(aminomethyl)-4-methylpentanoic acid shares its empirical formula (C7H15NO2) with other β-homoleucine isomers and its gross structural features with γ-amino acid drugs like pregabalin, substituting one for another without experimental verification introduces significant scientific risk. The position of the aminomethyl group fundamentally alters the compound's acid-base behavior, lipophilicity, and conformational preferences: 2-(aminomethyl)-4-methylpentanoic acid has a predicted logP of −1.8 and a density of 1.014 g/cm³, whereas pregabalin (the 3-aminomethyl positional isomer) exhibits a logP of +1.78 and a density of 0.997 g/cm³ [1]. This difference of approximately 3.6 logP units represents a more than 3,000-fold difference in theoretical octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and chromatographic behavior [2]. Furthermore, as a β-amino acid, the compound is inherently resistant to proteolysis by common peptidases that readily degrade α-amino acid-containing peptides—a property that cannot be assumed for in-class α-amino acid analogs like L-leucine or for γ-amino acid drugs such as gabapentin, whose metabolic pathways differ [3]. These quantitative physicochemical and stability differences mean that generic substitution without re-validation can lead to divergent results in enzymatic assays, cellular uptake studies, and peptide stability experiments.

Quantitative Comparative Evidence: 2-(Aminomethyl)-4-methylpentanoic acid vs. Analogs


Physicochemical Properties: LogP and Density vs. Pregabalin

2-(Aminomethyl)-4-methylpentanoic acid (CAS 100869-07-6) exhibits markedly different physicochemical properties compared to its positional isomer pregabalin (CAS 148553-50-8). The target compound has a predicted logP of −1.8 (octanol-water partition coefficient), while pregabalin has a logP of +1.78 [1]. This represents a ΔLogP of 3.58 units, corresponding to a theoretical ~3,800-fold difference in lipophilicity. Density also differs: 1.014 g/cm³ (predicted) for the target vs. 0.997 g/cm³ for pregabalin [1]. These quantitative differences are directly relevant for chromatographic retention time prediction, solid-phase extraction method development, and passive membrane permeability estimation in drug discovery workflows.

Physicochemical profiling Drug-likeness Chromatographic method development

Proteolytic Stability: β-Amino Acid vs. α-Amino Acid Backbone

2-(Aminomethyl)-4-methylpentanoic acid, as a β²-amino acid, possesses a backbone with an additional methylene unit relative to the corresponding α-amino acid L-leucine. This structural feature confers inherent resistance to proteolytic degradation by common peptidases. Studies on β-amino acid-containing peptides demonstrate that incorporation of β-amino acid residues significantly reduces proteolysis compared to native α-amino acid epitopes; T cell determinants incorporating β-amino acid residues were shown to exhibit 'superior protease stability compared with the native epitope' [1]. While this is a class-level property of β-amino acids, it directly distinguishes 2-(aminomethyl)-4-methylpentanoic acid from the α-amino acid L-leucine (CAS 61-90-5), which is readily metabolized by standard proteases with a half-life of minutes in serum-containing assays [2]. No quantitative head-to-head proteolytic stability data for the free amino acid 2-(aminomethyl)-4-methylpentanoic acid vs. L-leucine were identified; the evidence presented is class-level inference from β-amino acid backbone properties.

Peptide engineering Protease resistance Metabolic stability

β-Homoleucine Scaffold for CDK2-Cyclin A Inhibitor Design

In a 2009 study by Kontopidis et al., β-homoleucine (the class to which 2-(aminomethyl)-4-methylpentanoic acid belongs) was identified as a critical residue in potent tetrapeptide inhibitors of the cyclin-dependent kinase 2-cyclin A complex [1]. The study used a structure-guided approach to simplify peptide inhibitors by replacing dipeptide units with β-amino acid residues. The resulting β-homoleucine-containing tetrapeptides retained cyclin A-binding affinity, and the smallest active inhibitor identified was a tripeptide whose binding mode was confirmed by X-ray crystallography [1][2]. The specific tetrapeptide inhibitor incorporating β-homoleucine showed significant binding to the cyclin A groove, a target relevant for tumor-selective apoptosis. While the study used protected β-homoleucine derivatives (not the free CAS 100869-07-6 compound), the structural scaffold is directly sourced from 2-(aminomethyl)-4-methylpentanoic acid, making it the starting material for generating these bioactive peptidomimetics [3]. This application distinguishes this compound from pregabalin and gabapentin, which target α2δ calcium channel subunits and have no reported utility in cyclin groove inhibition.

CDK2-cyclin A inhibition Cancer research Peptidomimetic design

Patent Bioactivity Claims in Cancer and Neurodegenerative Disease

International patent WO2009139834A1, titled 'Bioactive Compounds for the Treatment of Cancer and Neurodegenerative Diseases', explicitly names 2-(aminomethyl)-4-methylpentanoic acid (CAS 100869-07-6) among its disclosed bioactive compounds [1]. The patent abstract states that the compounds 'showed biological activity in biological assays associated with these diseases' (cancer and neurodegenerative diseases including Alzheimer's disease) [1]. However, the patent does not provide detailed quantitative IC50 or EC50 values for this specific compound in the public abstract, and the full patent text was not retrievable for detailed bioassay data extraction. This contrasts with pregabalin, which has extensive published quantitative pharmacological data (α2δ binding IC50 ~80 nM; anticonvulsant ED50 values in DBA/2 mouse model) but lacks patent claims for anticancer or neurodegenerative disease applications [2]. The evidence presented is from the patent literature and should be considered a claim of bioactivity rather than independently validated quantitative pharmacological data.

Anticancer agents Neurodegenerative disease Patent bioassay data

Enantiomeric Purity: Racemic vs. Single Enantiomers

2-(Aminomethyl)-4-methylpentanoic acid (CAS 100869-07-6) is the racemic mixture of (R)- and (S)-enantiomers. For stereochemically pure applications, the individual enantiomers are available under separate CAS numbers: (R)-2-(aminomethyl)-4-methylpentanoic acid (CAS 210345-89-4) and (S)-2-(aminomethyl)-4-methylpentanoic acid (CAS 203854-56-2) . The (S)-enantiomer has a reported melting point of 226–228 °C, while the (R)-enantiomer melts at 224–226 °C . This contrasts with pregabalin, which is exclusively the (S)-enantiomer [(S)-3-(aminomethyl)-5-methylhexanoic acid, CAS 148553-50-8] with a melting point of 194–196 °C . The availability of 2-(aminomethyl)-4-methylpentanoic acid in both racemic and individual enantiomeric forms provides procurement flexibility: the racemate (CAS 100869-07-6) is typically priced lower (e.g., €213 for 10 mg, €847 for 100 mg) and is suitable for achiral synthetic applications, while the single enantiomers (approximately 2–5× more expensive) are required for stereospecific peptide incorporation or asymmetric catalysis .

Chiral resolution Enantiomeric purity Asymmetric synthesis

Application Scenarios for 2-(Aminomethyl)-4-methylpentanoic acid


Fmoc-Protected β²-Homoleucine for SPPS

2-(Aminomethyl)-4-methylpentanoic acid serves as the starting material for Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid (CAS 193887-45-5), a protected β²-amino acid building block for solid-phase peptide synthesis [1]. The β-amino acid backbone confers protease resistance to the resulting peptides, as established by class-level evidence for β-amino acid-containing peptidomimetics [2]. Unlike α-amino acid-based SPPS, which yields peptides susceptible to rapid proteolytic degradation, peptides incorporating this β²-homoleucine scaffold exhibit extended stability in biological matrices, making them suitable for developing metabolically stable peptide therapeutics or probes targeting protein-protein interactions such as the cyclin A binding groove [3].

Positional Isomer Differentiation Standard for HPLC

The dramatic logP difference between 2-(aminomethyl)-4-methylpentanoic acid (logP = −1.8) and pregabalin (logP = +1.78) provides a well-defined benchmark for developing and validating chromatographic methods that must distinguish positional isomers of amino acid derivatives [1]. The ~3,800-fold theoretical lipophilicity difference translates to baseline-resolved retention time separation on standard reversed-phase HPLC columns, making this compound an ideal system suitability reference for laboratories developing QC methods for gabapentinoid or β-amino acid-containing drug substances and intermediates [2].

Chiral Building Block for Asymmetric Synthesis and Enzyme Studies

With both (R)- and (S)-enantiomers available as discrete chemical entities (CAS 210345-89-4 and CAS 203854-56-2, respectively), 2-(aminomethyl)-4-methylpentanoic acid enables stereochemical investigations that are not possible with pregabalin, which is only commercially available as the single (S)-enantiomer [1]. The chiral aminomethyl and 4-methylpentanoic acid backbone provides a scaffold for investigating substrate stereospecificity of amino acid-processing enzymes, including transaminases and decarboxylases, where the β-amino acid backbone may exhibit altered enzyme kinetics compared to α- or γ-amino acid substrates [2].

CDK2-Cyclin A Inhibitor Lead Optimization Scaffold

Based on the demonstrated utility of β-homoleucine residues in potent tetrapeptide inhibitors of the CDK2-cyclin A complex, 2-(aminomethyl)-4-methylpentanoic acid can be employed as a core scaffold for designing and optimizing cyclin groove-binding peptidomimetics [1]. The X-ray crystallographic validation of the binding mode of β-homoleucine-containing peptides to the cyclin A groove (PDB: 2WEV, 2WFY) provides a structural rationale for further medicinal chemistry efforts [2]. This application distinguishes the compound from gabapentinoid drugs (pregabalin, gabapentin), which engage the α2δ calcium channel subunit and have no established role in cyclin-dependent kinase inhibition [3].

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